An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL
<
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established pharmacological importance of both the quinoline and piperidine scaffolds.[1][2] Quinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Similarly, the piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and engage in crucial intermolecular interactions.[4][5] This guide details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and provides a thorough framework for the structural elucidation and characterization of the title compound.
Introduction: The Scientific Rationale
The convergence of a quinoline core and a piperidine ring within a single molecular entity presents a compelling strategy in modern drug discovery. The quinoline ring system is a well-established pharmacophore, with notable examples like chloroquine and mefloquine having long served as models for the development of new antimalarial agents.[6][7] The introduction of a nitro group onto the quinoline scaffold is a key strategic element. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of diverse quinoline derivatives.[8][9][10]
The piperidin-4-ol moiety is another privileged scaffold in medicinal chemistry.[11][12] Its presence can enhance a molecule's druggability by modulating properties such as solubility and metabolic stability.[5] The hydroxyl group of piperidin-4-ol provides a valuable site for hydrogen bonding, which can be critical for molecular recognition at biological targets. Furthermore, the flexible nature of the piperidine ring allows it to adopt various conformations, potentially enabling a better fit within the binding pockets of enzymes or receptors.[5]
The strategic combination of these two pharmacophores in 1-(5-Nitroquinolin-6-YL)piperidin-4-OL creates a molecule with significant potential for diverse biological activities. This guide serves as a detailed roadmap for its synthesis and a rigorous protocol for its complete characterization, empowering researchers to explore its therapeutic possibilities.
Synthetic Strategy: A Mechanistic Approach
The synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the quinoline ring by the electron-withdrawing nitro group, making it susceptible to attack by a nucleophile.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] The subsequent departure of a leaving group restores the aromaticity of the ring. In the synthesis of the title compound, 6-chloro-5-nitroquinoline serves as the electrophilic aromatic substrate, and piperidin-4-ol acts as the nucleophile. The nitro group at the 5-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[13]
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Detailed Experimental Protocol
Materials:
-
6-Chloro-5-nitroquinoline
-
Piperidin-4-ol[14]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(5-Nitroquinolin-6-YL)piperidin-4-OL as a solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Parameter | Expected Data |
| Molecular Formula | - | C₁₄H₁₅N₃O₃[15] |
| Molecular Weight | - | 273.29 g/mol [15] |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to quinoline and piperidine protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all 14 carbon atoms. |
| Mass Spectrometry | m/z | [M+H]⁺ at approximately 274.12. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for O-H, N-O, C-N, and aromatic C-H bonds. |
Detailed Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the quinoline protons will be indicative of the substitution pattern. The protons on the piperidine ring will likely appear as multiplets in the upfield region. The hydroxyl proton of the piperidin-4-ol moiety may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display 14 distinct resonances corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring will be in the aromatic region, while the piperidine carbons will be in the aliphatic region.
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 274.1195, corresponding to the formula C₁₄H₁₆N₃O₃⁺.
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Strong absorption bands around 1520 and 1340 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).
-
C-N stretching vibrations in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Caption: Workflow for the comprehensive characterization.
Potential Applications and Future Directions
The synthesized compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, represents a promising scaffold for the development of new therapeutic agents. Given the known biological activities of quinoline and piperidine derivatives, this hybrid molecule could be explored for a variety of applications, including:
-
Antimalarial Agents: Building upon the legacy of quinoline-based antimalarials, this compound could be screened for its activity against various strains of Plasmodium falciparum.[6][7]
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer properties.[1][3] The title compound could be evaluated for its cytotoxic effects against a panel of cancer cell lines.
-
Antibacterial and Antifungal Agents: The quinoline and piperidine moieties are found in numerous antimicrobial drugs.[3][16]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory activity, suggesting a potential therapeutic role in inflammatory diseases.[1]
Future research should focus on the biological evaluation of this compound and the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the quinoline ring or functionalizing the hydroxyl group of the piperidine moiety.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. By elucidating the mechanistic rationale behind the synthetic strategy and outlining a comprehensive characterization workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic amalgamation of the quinoline and piperidine scaffolds in this novel molecule opens up exciting avenues for the development of new therapeutic agents with diverse pharmacological profiles.
References
-
Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. MalariaWorld Journal. [Link]
-
Musiol, R. (2017). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules. [Link]
-
Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ResearchGate. [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Patel, H. M., et al. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. [Link]
-
Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
Jain, A., et al. (2011). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Buckle, D. R., et al. (1992). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
-
Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]
-
The Organic Chemistry Tutor. (2024, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. [Link]
-
Medical Xpress. (n.d.). Heterocyclic Compounds: News and Research on Nitroquinolines. Medical Xpress. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CymitQuimica [cymitquimica.com]
- 16. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
